molecular formula C10H12N2O2 B2645150 tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate CAS No. 1380500-94-6

tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate

Cat. No.: B2645150
CAS No.: 1380500-94-6
M. Wt: 192.218
InChI Key: GDHNTBXGTBFNIC-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate: is a chemical compound with the molecular formula C10H12O2N2 . It is known for its applications in organic synthesis and research. The compound is characterized by the presence of a cyano group and a tert-butyl ester group attached to a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate typically involves the reaction of pyrrole derivatives with tert-butyl cyanoformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the pyrrole ring can undergo electrophilic substitution. These interactions can modulate biological pathways and influence the compound’s activity in biological systems .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both the cyano and tert-butyl ester groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Properties

IUPAC Name

tert-butyl 2-cyanopyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHNTBXGTBFNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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